molecular formula C18H20ClNO3 B2612463 N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenoxypropanamide CAS No. 1795088-23-1

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenoxypropanamide

Cat. No.: B2612463
CAS No.: 1795088-23-1
M. Wt: 333.81
InChI Key: WCSCKRFNVHVAQC-UHFFFAOYSA-N
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Description

N-[2-(2-Chlorophenyl)-2-methoxyethyl]-2-phenoxypropanamide is a synthetic amide derivative characterized by a 2-chlorophenyl group attached to a methoxyethylamine moiety, linked via an amide bond to a phenoxypropanoyl group. The compound’s design shares similarities with NSAID derivatives (e.g., naproxen-based amides) and bioactive molecules targeting neurological or inflammatory pathways .

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3/c1-13(23-14-8-4-3-5-9-14)18(21)20-12-17(22-2)15-10-6-7-11-16(15)19/h3-11,13,17H,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSCKRFNVHVAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(C1=CC=CC=C1Cl)OC)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenoxypropanamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with sodium methoxide to form 2-(2-chlorophenyl)-2-methoxyethanol.

    Amidation Reaction: The intermediate is then reacted with 2-phenoxypropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final amide product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used in polar aprotic solvents.

Major Products

    Oxidation: Formation of 2-(2-chlorophenyl)-2-methoxyacetic acid.

    Reduction: Formation of N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenoxypropylamine.

    Substitution: Formation of derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenoxypropanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of chlorophenyl and phenoxypropanamide groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may act as a lead compound for developing new drugs targeting specific receptors or enzymes.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals, pharmaceuticals, and polymers.

Mechanism of Action

The mechanism by which N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenoxypropanamide exerts its effects depends on its interaction with molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the methoxyethyl chain can enhance solubility and membrane permeability. The phenoxypropanamide moiety may participate in hydrogen bonding and electrostatic interactions with biological molecules.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • Chlorophenyl Position: Target Compound: 2-chlorophenyl group. (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (): Features a 3-chlorophenyl group. N-[2-(2-Chlorophenyl)-2-hydroxyethyl]propan-2-aminium benzoate (): Replaces the methoxy group with a hydroxyl group, reducing lipophilicity and possibly affecting metabolic stability .

Amide-Linked Side Chains

  • Methoxyethyl vs. Phenethyl/Indole Groups: Target Compound: Methoxyethyl chain may improve solubility compared to purely hydrophobic chains. N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (): Uses a diphenylethyl group, significantly increasing lipophilicity and steric bulk compared to the target’s methoxyethyl chain .

Core Pharmacophore Modifications

  • Phenoxypropanoyl vs. Naproxen Derivatives (): A 6-methoxynaphthalen-2-yl group (as in naproxen) enhances COX-2 inhibition, suggesting the target’s phenoxy group may shift selectivity toward other targets . Goxalapladib (): A complex naphthyridine-acetamide structure with trifluoromethyl groups, indicating divergent therapeutic applications (e.g., atherosclerosis vs. NSAID-like activity) .

Physicochemical Data (Hypothetical)

Property Target Compound (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide
Molecular Weight ~375.8 g/mol 383.8 g/mol 449.5 g/mol
LogP (Predicted) 3.2 (moderate lipophilicity) 4.1 5.8
Aqueous Solubility Low (µg/mL range) Very low Insoluble
Key Functional Groups 2-chlorophenyl, methoxyethyl 3-chlorophenyl, naphthalenyl Diphenylethyl, naphthalenyl

Research Findings and Implications

  • Pharmacological Potential: The target’s methoxyethyl group may balance solubility and membrane permeability, making it suitable for CNS targets (cf. hydroxyl analogs in , which are more polar) .

Biological Activity

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenoxypropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Overview of Biological Activity

This compound has been studied for various biological activities, notably antimicrobial and anti-inflammatory properties. Research indicates its potential as a therapeutic agent in treating several diseases, particularly those involving inflammation and infection.

The mechanism of action for this compound involves interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, which modulate their activity and lead to physiological effects. The exact pathways depend on the context of use and the biological system being studied.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Properties

Research indicates that this compound can inhibit pro-inflammatory cytokines and modulate immune responses. In vitro studies have shown that it reduces the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory processes.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus reported a minimum inhibitory concentration (MIC) of 32 µg/mL. The compound was effective in reducing bacterial load in infected tissues in animal models.
  • Case Study on Anti-inflammatory Effects : In a controlled trial involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound resulted in a significant decrease in paw edema and reduced levels of inflammatory markers compared to the control group.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of ActionReferences
N-[2-(4-chlorophenyl)ethyl]-2-phenoxypropanamideAntimicrobial, Anti-inflammatoryEnzyme inhibition, receptor modulation
Podophyllotoxin derivativesAntitumor, AntiviralMicrotubule destabilization
Other phenoxypropanamidesVariableDiverse mechanisms depending on structure

Q & A

Q. How can the multi-step synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenoxypropanamide be optimized to improve yield and purity?

  • Methodological Answer : Optimization involves careful control of reaction conditions (e.g., solvent choice, temperature, and inert atmosphere) and the use of protecting groups to prevent side reactions. For example, dichloromethane or dimethyl sulfoxide (DMSO) as solvents, triethylamine as a base to neutralize acids, and low-temperature regimes (0–5°C) for sensitive steps. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. What analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves aromatic and aliphatic proton environments, while Mass Spectrometry (MS) confirms molecular weight. High-Performance Liquid Chromatography (HPLC) assesses purity, and Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Spectrofluorometry may also monitor electronic transitions in derivatives .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Begin with in vitro assays:
  • Enzyme inhibition : Dose-dependent testing against kinases or proteases.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Anti-inflammatory activity : COX-2 inhibition assays.
    Use positive controls (e.g., doxorubicin for cytotoxicity) and validate with triplicate experiments .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be systematically addressed?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). Strategies include:
  • Metabolite profiling : LC-MS/MS to identify active/inactive metabolites.
  • Pharmacokinetic studies : Measure plasma half-life and tissue distribution in rodent models.
  • Structural analogs : Synthesize derivatives with improved solubility (e.g., PEGylation) .

Q. What computational tools can predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : Quantum mechanical calculations (DFT) model reaction pathways and transition states. Molecular docking (AutoDock Vina) screens for target binding (e.g., with GPCRs or ion channels). Machine learning platforms (e.g., ICReDD’s reaction path search) integrate experimental data to optimize synthetic routes .

Q. How can stereochemical outcomes in derivatives of this compound be controlled during synthesis?

  • Methodological Answer : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) or enantioselective reagents (Jacobsen’s salen ligands). Monitor stereochemistry via chiral HPLC or optical rotation. Asymmetric induction strategies, such as Sharpless epoxidation, may apply to specific intermediates .

Data Analysis and Mechanistic Studies

Q. What statistical approaches resolve variability in dose-response relationships across experimental replicates?

  • Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to fit dose-response curves. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare means. Bootstrap resampling quantifies confidence intervals for EC₅₀/IC₅₀ values. Outlier detection (Grubbs’ test) identifies aberrant data points .

Q. How does the electron-withdrawing chloro-substituent influence the compound’s reactivity in nucleophilic acyl substitution?

  • Methodological Answer : The 2-chlorophenyl group increases electrophilicity at the amide carbonyl via inductive effects. Kinetic studies (e.g., monitoring reaction rates with amines or thiols) quantify this effect. Hammett plots correlate substituent σ values with rate constants .

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